![molecular formula C16H21N3O B7462088 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7462088.png)
4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one, also known as MPMP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MPMP is a phthalazinone derivative that has been synthesized through a unique method and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one involves the inhibition of various enzymes and modulation of neurotransmitter activity. 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been found to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. By inhibiting these enzymes, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one increases the levels of acetylcholine in the brain, which could be useful in the treatment of Alzheimer's disease. 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has also been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which could be useful in the treatment of neurological disorders such as depression and anxiety.
Biochemical and Physiological Effects:
4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one inhibits the activity of acetylcholinesterase and butyrylcholinesterase with high potency. In vivo studies have shown that 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one increases the levels of acetylcholine in the brain, which could be useful in the treatment of Alzheimer's disease. 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has also been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which could be useful in the treatment of neurological disorders such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one in lab experiments include its high potency, selectivity, and unique mechanism of action. However, the limitations of using 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one in lab experiments include its high cost, limited availability, and potential toxicity.
Orientations Futures
There are several future directions for research on 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one. One direction is to investigate the potential of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one as a treatment for Alzheimer's disease. Another direction is to study the effects of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one on cardiovascular diseases such as hypertension and atherosclerosis. A third direction is to investigate the potential of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one as a treatment for neurological disorders such as depression and anxiety. Finally, future research could focus on the development of new derivatives of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one with improved potency and selectivity.
In conclusion, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one involves the reaction of 4-methylphthalazin-1-one with 4-methylpiperidine in the presence of a reducing agent. 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been found to exhibit promising biochemical and physiological effects, and has potential applications in medicinal chemistry, pharmacology, and neuroscience. Future research could focus on the development of new derivatives of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one involves the reaction of 4-methylphthalazin-1-one with 4-methylpiperidine in the presence of a reducing agent. The reaction results in the formation of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one, which is then purified through recrystallization. The purity of the synthesized compound is confirmed through various spectroscopic techniques such as NMR, IR, and MS.
Applications De Recherche Scientifique
4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been found to have potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been studied for its ability to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In pharmacology, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been investigated for its potential to act as a vasodilator, which could be useful in the treatment of cardiovascular diseases. In neuroscience, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been studied for its ability to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which could be useful in the treatment of neurological disorders such as depression and anxiety.
Propriétés
IUPAC Name |
4-methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-7-9-18(10-8-12)11-19-16(20)15-6-4-3-5-14(15)13(2)17-19/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWAJLJYSVPIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C(=O)C3=CC=CC=C3C(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)
![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)

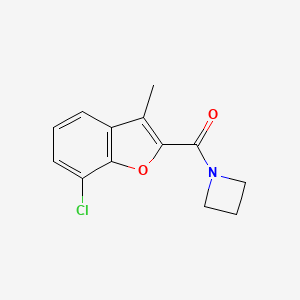
![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)

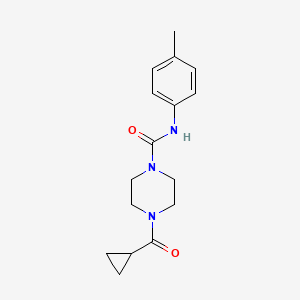
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)
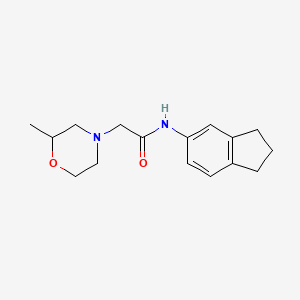
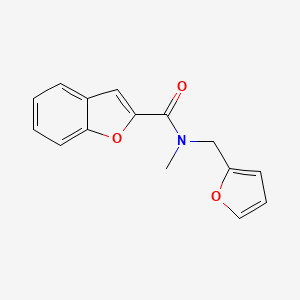
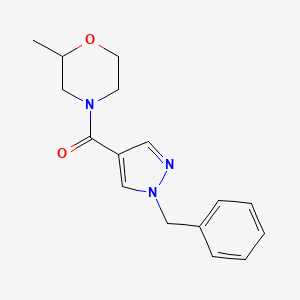
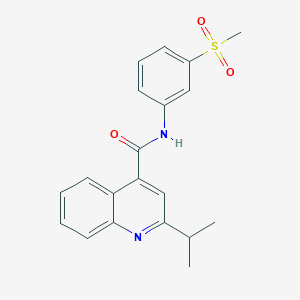
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone](/img/structure/B7462091.png)